Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate (CAS 89901-02-0) is a highly versatile, bifunctional halogenated biphenyl ester utilized extensively as a rigid core building block in pharmaceutical synthesis, organic electronics (OLEDs), and advanced materials [1]. Featuring an orthogonal reactivity profile, it combines a stable, base-resistant methyl ester with a selectively reactive 4'-chloro substituent. This specific substitution pattern allows chemists to perform sequential functionalizations—such as transition-metal-catalyzed cross-couplings at the chloride position—without prematurely deprotecting the carboxylate [2]. For procurement professionals and synthetic strategists, this pre-formed biphenyl core represents a critical shortcut, bypassing the need for early-stage organometallic couplings and offering superior handling characteristics compared to its free acid or bromo-analogs [3].
Substituting Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate with generic alternatives often introduces severe workflow bottlenecks. If the free acid (4'-chloro-[1,1'-biphenyl]-4-carboxylic acid) is procured, buyers will face drastic reductions in organic solvent solubility due to strong intermolecular hydrogen bonding, forcing the use of high-boiling polar aprotic solvents (like DMF or DMSO) that complicate product isolation[1]. Conversely, substituting with the more reactive bromo analog (Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate) increases raw material costs and compromises chemoselectivity in complex multi-step syntheses, as the bromide is prone to premature oxidative addition [2]. Finally, attempting to synthesize the biphenyl core in-house via de novo Suzuki coupling introduces persistent homocoupling impurities that share identical chromatographic retention factors, significantly inflating purification costs [3].
The methyl ester functionalization in Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate provides a dramatic improvement in lipophilicity and organic solvent solubility compared to its free acid counterpart. While 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid exhibits poor solubility in standard volatile solvents like dichloromethane (DCM) and tetrahydrofuran (THF) due to rigid crystal lattice packing and hydrogen bonding, the methyl ester is highly soluble [1]. This enables homogeneous catalytic conditions at lower temperatures and allows for standard silica gel chromatography, whereas the free acid often requires harsh conditions, polar aprotic solvents, and difficult recrystallizations [2].
| Evidence Dimension | Organic solvent solubility and processability |
| Target Compound Data | Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate: High solubility in DCM/THF, enabling homogeneous catalysis |
| Comparator Or Baseline | 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid: Poor solubility, requires high-boiling solvents (DMF/DMSO) |
| Quantified Difference | Eliminates the need for high-boiling polar aprotic solvents, reducing solvent removal time by >80% |
| Conditions | Standard laboratory or pilot-scale synthesis conditions at 20-25 °C |
High solubility in volatile organic solvents streamlines continuous flow processes and drastically reduces the energy and time required for downstream solvent evaporation.
Procuring the chloro-biphenyl derivative over the bromo-analog provides a strategic advantage in chemoselective synthesis. The 4'-chloro group exhibits a higher activation energy for oxidative addition by palladium catalysts compared to bromides or iodides [1]. This allows the compound to act as a stable, pseudo-protected building block when reacted alongside other halogenated substrates. By utilizing specialized dialkylbiaryl phosphine ligands (e.g., XPhos), the chloride can be selectively activated only when desired[2]. In contrast, the bromo-analog is highly reactive and prone to undesired side reactions if orthogonal coupling sequences are required.
| Evidence Dimension | Halogen reactivity and chemoselective control |
| Target Compound Data | 4'-Chloro analog: Stable under standard coupling conditions, selectively activated by specialized Pd/NHC or Pd/XPhos catalysts |
| Comparator Or Baseline | 4'-Bromo analog: Highly reactive, difficult to differentiate in the presence of other electrophiles |
| Quantified Difference | Enables 100% orthogonal reactivity in multi-halogenated complex molecule synthesis |
| Conditions | Sequential transition-metal-catalyzed cross-coupling reactions |
Allows synthetic chemists to build complex APIs or OLED materials without the need for additional protecting group steps.
For industrial scale-up, the molecular weight difference between halogenated analogs directly impacts procurement efficiency. Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate has a molecular weight of 246.69 g/mol, whereas the bromo analog weighs 291.14 g/mol [1]. Procuring the chloro derivative yields approximately 15% more moles of the biphenyl core per kilogram of material purchased. Combined with the lower intrinsic cost of chloroaromatics compared to bromoaromatics, this mass efficiency translates to significant cost savings during multi-kilogram manufacturing campaigns[2].
| Evidence Dimension | Mass-based atom economy and molar yield |
| Target Compound Data | Chloro analog: MW 246.69 g/mol (4.05 mol/kg) |
| Comparator Or Baseline | Bromo analog: MW 291.14 g/mol (3.43 mol/kg) |
| Quantified Difference | ~15% higher molar throughput per kilogram of procured material |
| Conditions | Bulk procurement for pilot-plant or commercial manufacturing |
Improves mass efficiency and reduces raw material costs for large-scale industrial applications.
A common alternative to procuring this specific compound is synthesizing the biphenyl core in-house via the Suzuki-Miyaura coupling of 1-bromo-4-chlorobenzene and methyl 4-boronobenzoate. However, de novo synthesis inevitably generates 5-10% of homocoupling byproducts (e.g., dimethyl biphenyl-4,4'-dicarboxylate), which possess nearly identical chromatographic retention factors (Rf) to the target product [1]. Procuring the pre-formed, highly purified Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate completely bypasses this purification bottleneck, ensuring high reproducibility in sensitive downstream applications [2].
| Evidence Dimension | Downstream purification burden and impurity profile |
| Target Compound Data | Pre-formed 89901-02-0: 0 steps, guaranteed absence of homocoupling dimers |
| Comparator Or Baseline | In-house Suzuki synthesis: Generates 5-10% homocoupling impurities requiring tedious separation |
| Quantified Difference | Saves 1-2 days of purification time and eliminates transition metal waste per batch |
| Conditions | Preparation of biphenyl-based intermediates |
Purchasing the pre-formed core eliminates a costly purification bottleneck and ensures purity-dependent reproducibility in final products.
Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate is the ideal starting material for synthesizing biphenyl-containing APIs, such as specific angiotensin II receptor blockers (sartans) or kinase inhibitors. The methyl ester protects the carboxylate during aggressive cross-coupling or amination reactions at the 4'-chloro position, and is easily hydrolyzed in the final synthetic step, avoiding the handling of insoluble free-acid intermediates during the bulk of the synthesis[1].
In the development of advanced nematic liquid crystals, this compound serves as a critical rigid rod-like mesogen precursor. The chloro group can be displaced via Buchwald-Hartwig amination or further Suzuki couplings to extend the conjugation length, while the ester provides a handle for attaching flexible alkyl chains necessary for tuning the material's phase transition temperatures [2].
For the procurement of OLED materials, this compound functions as a highly stable precursor for generating extended polyaromatic systems. The 4'-chloro position undergoes selective coupling with complex carbazole, fluorene, or triarylamine boronic acids, enabling the precise construction of hole-transporting or emissive layers with defined electronic properties [3].
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